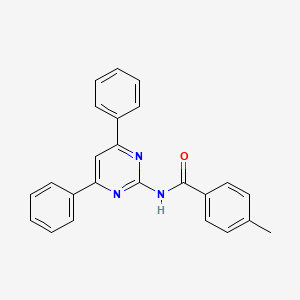![molecular formula C20H32N2O3S2 B11337565 N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337565.png)
N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a piperidine ring substituted with a carboxamide group, a tert-butylsulfanyl ethyl chain, and a methanesulfonyl group attached to a 4-methylphenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Tert-Butylsulfanyl Ethyl Chain: This step involves the nucleophilic substitution of a tert-butylsulfanyl group onto an ethyl chain, followed by its attachment to the piperidine ring.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the appropriate aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl and carboxamide groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-nitrobenzenesulfonamide
- N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
Uniqueness
N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H32N2O3S2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N2O3S2/c1-16-5-7-17(8-6-16)15-27(24,25)22-12-9-18(10-13-22)19(23)21-11-14-26-20(2,3)4/h5-8,18H,9-15H2,1-4H3,(H,21,23) |
InChI Key |
QTFBFSUNWVBDQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)butan-1-one](/img/structure/B11337483.png)
![4-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11337485.png)
![{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11337488.png)


![1-(3-acetylphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337503.png)

![3-ethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11337520.png)
![5-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337528.png)
methanone](/img/structure/B11337541.png)
![Methyl 4,5-dimethoxy-2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11337546.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B11337547.png)
![N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]-4-nitrobenzamide](/img/structure/B11337554.png)
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11337555.png)
